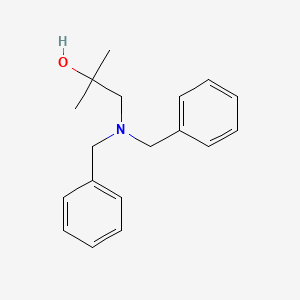

1-(Dibenzylamino)-2-methylpropan-2-ol

Description

Overview of Acyclic Amino Alcohols as Key Synthetic Intermediates

Acyclic amino alcohols, particularly those with a 1,2- or vicinal relationship between the amino and hydroxyl groups, are fundamental building blocks in organic synthesis. Their bifunctionality allows for a wide range of chemical transformations, making them invaluable precursors to a vast array of more complex molecules. These compounds are integral to the synthesis of numerous biologically active products, including natural products and pharmaceuticals. For instance, the β-amino alcohol framework is a core structural motif in β-blockers, which are widely used in the management of cardiovascular disorders.

The versatility of amino alcohols stems from the presence of both a nucleophilic amino group and a hydroxyl group that can be functionalized in various ways. This dual reactivity is leveraged in the construction of chiral ligands and auxiliaries for asymmetric catalysis, where the defined spatial arrangement of the two groups can effectively control the stereochemical outcome of a reaction. The synthesis of these crucial intermediates is often achieved through methods such as the ring-opening of epoxides with amines, a process that can be controlled to produce specific regio- and stereoisomers. organic-chemistry.org The development of catalytic, asymmetric routes to β-amino alcohols remains an active area of research, aiming to provide efficient access to enantiomerically pure compounds that are vital for the pharmaceutical industry.

| Property | Description |

| Functional Groups | Amine (-NH2, -NHR, -NR2), Alcohol (-OH) |

| Classification | Based on the substitution of the amino group (primary, secondary, tertiary) and the alcohol group (primary, secondary, tertiary). |

| Key Structural Motif | Vicinal (1,2-), 1,3-, 1,4-amino alcohols |

| Synthetic Utility | Intermediates for pharmaceuticals, natural products, chiral auxiliaries, and ligands. |

| Common Synthesis | Ring-opening of epoxides with amines, reduction of amino acids or amino ketones. nih.gov |

The Role of Dibenzylamino Functionalization in Organic Transformations

The dibenzylamino group, -N(CH₂Ph)₂, is a common functional group in organic synthesis, primarily utilized as a protecting group for primary and secondary amines. The two benzyl (B1604629) groups can be readily introduced and are stable to a wide variety of reaction conditions, including acidic, basic, and some reducing and oxidizing environments. Critically, the dibenzyl group can be removed under mild conditions via catalytic hydrogenolysis, regenerating the parent amine without affecting other sensitive functional groups.

Beyond its protective role, the dibenzylamino group exerts a significant stereodirecting influence due to its substantial steric bulk. The two phenyl rings create a sterically crowded environment around the nitrogen atom, which can be exploited to control the facial selectivity of reactions at adjacent stereocenters. This steric hindrance can prevent or slow down reactions by impeding the approach of reagents, a property often used to achieve high diastereoselectivity in synthetic sequences. wikipedia.orgnumberanalytics.com For example, in the synthesis of complex molecules like β-lactams, the use of a dibenzylamino protecting group has been shown to be essential for achieving the desired stereochemical outcome in cyclization reactions. wikipedia.org The defined spatial orientation and steric demand of the dibenzylamino group make it a powerful tool for chemists to enforce specific conformations and control reactivity.

Unique Structural Features of 1-(Dibenzylamino)-2-methylpropan-2-ol and Their Chemical Implications

This compound is a structurally distinct molecule whose reactivity is governed by the interplay of its constituent parts. While specific research on this exact compound is limited, its chemical behavior can be inferred from its key structural features.

The core of the molecule is a vicinal amino alcohol, which provides the fundamental reactivity profile discussed previously. However, the specific substitutions create a unique chemical entity. The alcohol is a tertiary alcohol, meaning the hydroxyl group is attached to a carbon atom bonded to three other carbon atoms (in this case, the carbon of the CH₂N group and two methyl groups). This has two major consequences:

Resistance to Oxidation: Unlike primary or secondary alcohols, the tertiary alcohol in this molecule cannot be oxidized to an aldehyde or ketone under standard conditions without cleavage of a carbon-carbon bond.

Steric Hindrance: The carbinol carbon is sterically encumbered by two methyl groups, which hinders the approach of reagents to the hydroxyl oxygen, potentially slowing down reactions like esterification or etherification.

The amino group is a tertiary amine, substituted with two bulky benzyl groups. This dibenzylamino moiety, as detailed in the previous section, introduces significant steric bulk adjacent to the tertiary alcohol center. The combination of a tertiary alcohol and a bulky dibenzylamino group on neighboring carbons results in an exceptionally sterically hindered molecule. This steric congestion is expected to strongly influence the molecule's conformational preferences and its ability to participate in intermolecular reactions. It may also enhance its utility as a bulky ligand in organometallic catalysis, where steric properties are often tuned to control catalytic activity and selectivity.

The vicinal arrangement of the sterically demanding tertiary alcohol and tertiary amine groups suggests the potential for intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen lone pair, which would influence the molecule's conformation and physical properties.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 344868-41-3 chemsrc.com |

| Molecular Formula | C₁₉H₂₅NO |

| Molecular Weight | 283.41 g/mol |

Table 2: Structural Features and Their Chemical Implications

| Structural Feature | Description | Chemical Implication |

|---|---|---|

| Tertiary Alcohol | -OH group on a carbon bonded to three other carbons. | Resistant to oxidation; sterically hindered reactivity at the hydroxyl group. |

| Tertiary Amine | Nitrogen atom bonded to three carbon atoms. | Basic but a sterically hindered nucleophile. |

| Dibenzylamino Group | -N(CH₂Ph)₂ moiety. | Provides significant steric bulk; acts as a removable protecting group via hydrogenolysis. |

| Vicinal Arrangement | Amino and alcohol groups are on adjacent carbons. | Potential for intramolecular hydrogen bonding; can act as a bidentate ligand for metals. |

| High Steric Congestion | Combined bulk of gem-dimethyl groups and dibenzylamino group. | Lowered intermolecular reactivity; potential for high selectivity in reactions where it participates. |

Structure

3D Structure

Properties

Molecular Formula |

C18H23NO |

|---|---|

Molecular Weight |

269.4 g/mol |

IUPAC Name |

1-(dibenzylamino)-2-methylpropan-2-ol |

InChI |

InChI=1S/C18H23NO/c1-18(2,20)15-19(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,20H,13-15H2,1-2H3 |

InChI Key |

HVJBYNVLUYHGFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Dibenzylamino 2 Methylpropan 2 Ol

De Novo Synthesis Approaches

De novo strategies focus on building the molecule from simpler, readily available starting materials. These approaches offer flexibility in introducing structural modifications and are often employed in medicinal chemistry for the generation of analog libraries.

Nucleophilic Addition Reactions to Carbonyls Preceding Amine Introduction

One of the most powerful methods for the formation of carbon-carbon bonds and the creation of tertiary alcohols is the Grignard reaction. This approach to 1-(dibenzylamino)-2-methylpropan-2-ol would involve the synthesis of a suitable α-aminoketone precursor, followed by the addition of a methyl group via a Grignard reagent.

A plausible pathway commences with the preparation of 1-(dibenzylamino)propan-2-one. This can be achieved through the alkylation of dibenzylamine (B1670424) with a haloacetone, such as chloroacetone (B47974) or bromoacetone. The subsequent step involves the nucleophilic addition of methylmagnesium bromide to the carbonyl group of the α-(dibenzylamino)ketone. The resulting magnesium alkoxide is then hydrolyzed in an acidic workup to yield the final product, this compound.

Table 1: Reaction Parameters for Grignard-based Synthesis

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Dibenzylamine, Chloroacetone | Na2CO3, KI, Acetonitrile (B52724), Reflux | 1-(Dibenzylamino)propan-2-one |

Reductive Amination Strategies for the Dibenzylamino Moiety

A potential, albeit multi-step, route could begin with the reductive amination of hydroxyacetone (B41140) with dibenzylamine. This reaction, typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, would yield 1-(dibenzylamino)propan-2-ol. Subsequent oxidation of the secondary alcohol to the corresponding ketone, 1-(dibenzylamino)propan-2-one, would be necessary. This intermediate is the same as that in the Grignard-based approach and would be followed by the addition of a methyl group using a Grignard reagent to afford the target molecule.

Alkylation of Amines or Alcohol Precursors

A straightforward and efficient de novo approach involves the direct alkylation of a pre-existing amino alcohol. The commercially available 2-amino-2-methyl-1-propanol (B13486) serves as an excellent starting material for this strategy. The primary amino group of this precursor can be directly benzylated using two equivalents of a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. Common bases used for this purpose include potassium carbonate or triethylamine. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile or dimethylformamide being commonly employed. This method is advantageous due to the commercial availability of the starting material and the relatively simple reaction conditions.

Table 2: Conditions for N-Alkylation of 2-Amino-2-methyl-1-propanol

| Reactant | Alkylating Agent | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 2-Amino-2-methyl-1-propanol | Benzyl bromide (2.2 eq.) | K2CO3 | Acetonitrile | Reflux | This compound |

| 2-Amino-2-methyl-1-propanol | Benzyl chloride (2.2 eq.) | NaHCO3, KI (cat.) | DMF | 80 °C | This compound |

Convergent Synthesis from Advanced Intermediates

Functionalization of 2-Methylpropan-2-ol Derivatives

This approach would begin with a derivative of 2-methylpropan-2-ol (tert-butanol) that is functionalized to allow for the introduction of the dibenzylamino group. A potential route involves the conversion of 2-methyl-1-propen-2-ol (a tautomer of isobutyraldehyde) to an epoxide, 2,2-dimethyloxirane (B32121) (also known as isobutylene (B52900) oxide). This epoxide can then be opened by a nucleophilic amine.

The synthesis of 2,2-dimethyloxirane can be achieved through the epoxidation of isobutylene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The subsequent ring-opening of the epoxide with dibenzylamine would ideally yield the desired product. The regioselectivity of the epoxide opening is a critical factor. Under neutral or basic conditions, the nucleophilic attack of the amine is expected to occur at the less sterically hindered carbon, which in this case is the primary carbon of the oxirane ring, leading to the formation of this compound.

Table 3: Epoxide Ring-Opening Approach

| Step | Starting Material | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Isobutylene | m-CPBA, Dichloromethane, 0°C to rt | 2,2-Dimethyloxirane |

| 2 | 2,2-Dimethyloxirane | Dibenzylamine, Heat or Lewis acid catalyst | This compound |

Introduction of the Dibenzylamino Group onto an Amino Alcohol Scaffold

This strategy is very similar to the alkylation of amines described in the de novo section and represents a highly practical convergent approach. The key intermediate is the readily available amino alcohol, 2-amino-2-methyl-1-propanol. This compound can be considered the amino alcohol scaffold onto which the dibenzylamino group is introduced.

The process involves the N,N-dibenzylation of 2-amino-2-methyl-1-propanol using benzyl halides in the presence of a suitable base. The reaction conditions and considerations are identical to those described in section 2.1.3. This method is convergent in the sense that the carbon skeleton of the amino alcohol is pre-formed and then coupled with the benzyl groups.

Stereoselective and Enantioselective Synthesis of this compound

Achieving high levels of stereocontrol in the synthesis of this compound requires sophisticated methodologies that can effectively bias the formation of one enantiomer over the other. The key challenge lies in the construction of the chiral center, which can be addressed through various enantioselective techniques.

Chiral Auxiliary-Mediated Routes

Chiral auxiliaries are chemical compounds that can be temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. sigmaaldrich.com Once the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective addition of a nucleophile or an electrophile.

One plausible approach involves the use of a chiral oxazolidinone auxiliary, such as those popularized by Evans. In a hypothetical pathway, an N-acylated oxazolidinone could undergo a stereoselective aldol (B89426) condensation or alkylation, followed by reduction and subsequent removal of the auxiliary to yield the desired chiral amino alcohol. Another well-established class of chiral auxiliaries are pseudoephedrine and its derivatives, which can be used to direct the alkylation of enolates with high diastereoselectivity. nih.gov

Table 1: Representative Chiral Auxiliary-Mediated Reactions for Amino Alcohol Synthesis

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) | Reference Concept |

|---|---|---|---|---|---|

| Evans Oxazolidinone | Aldol Condensation | N-Propionyl oxazolidinone | >95:5 | 85-95 | General Principle |

| Pseudoephedrine | Alkylation | N-Propionyl pseudoephedrine | >98:2 | 80-90 | General Principle |

| (R)-2-Methyl-2-propanesulfinamide | Imine Reduction | N-sulfinyl imine | >97:3 | 88-96 | General Principle sigmaaldrich.com |

Asymmetric Catalysis in C-N and C-O Bond Formation

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis by employing a small amount of a chiral catalyst to generate a large quantity of the chiral product. nih.gov For the synthesis of this compound, asymmetric catalysis could be applied to the formation of either the C-N or the C-O bond.

For instance, the enantioselective amination of a suitable alcohol precursor could be achieved using a transition metal catalyst paired with a chiral ligand. Recent advancements have demonstrated the use of synergistic iridium/chiral phosphoric acid catalysis for the enantioselective amination of α-tertiary 1,2-diols. acs.org Another strategy could involve the asymmetric reduction of a corresponding aminoketone, where a chiral catalyst, such as a Noyori-type ruthenium complex, could facilitate the enantioselective hydrogenation of the carbonyl group. The catalytic asymmetric aminohydroxylation of an appropriately substituted alkene is another powerful method for the direct synthesis of vicinal amino alcohols. diva-portal.org

Table 2: Examples of Asymmetric Catalysis for Amino Alcohol Synthesis

| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) (%) | Yield (%) | Reference Concept |

|---|---|---|---|---|---|

| Ir/Chiral Phosphoric Acid | Borrowing Hydrogen Amination | Racemic α-tertiary 1,2-diol | 90-99 | 75-92 | acs.org |

| Ru-BINAP | Asymmetric Hydrogenation | β-Amino ketone | >98 | 90-97 | General Principle |

| Cu/(S,S)-Ph-Box | Asymmetric Henry Reaction | Aldehyde and Nitromethane | 90-99 | 80-95 | General Principle |

Dynamic Kinetic Resolution Applications in Synthetic Pathways

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic starting material into a single enantiomer of a product with a theoretical yield of up to 100%. wikipedia.org This is achieved by combining a kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. princeton.edu

In a hypothetical DKR-based synthesis of this compound, a racemic mixture of a suitable precursor, such as an amino alcohol with a different protecting group or a related azido (B1232118) alcohol, could be subjected to an enzymatic acylation. A lipase, for example, could selectively acylate one enantiomer, leaving the other unreacted. In the presence of a suitable racemization catalyst, such as a ruthenium complex, the unreacted enantiomer is continuously racemized, thereby feeding the substrate for the enzymatic resolution. princeton.edu This process would ultimately lead to a high yield of the single enantiomer of the acylated product, which can then be converted to the target compound. The success of a DKR process relies on the careful matching of the rates of resolution and racemization. princeton.edu

Table 3: Conceptual Dynamic Kinetic Resolution for Chiral Amine/Alcohol Synthesis

| Resolution Catalyst | Racemization Catalyst | Substrate | Product | Enantiomeric Excess (ee) (%) | Yield (%) | Reference Concept |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase B | Shvo's Catalyst | Racemic primary amine | (R)-Amide | >99 | >90 | General Principle kuleuven.be |

| Lipase PS-C "Amano" II | Ruthenium Complex | Racemic chlorohydrin | (S)-Acetate | >99 | 96 | wikipedia.org |

| Novozym 435 | Palladium Nanoparticles | Racemic secondary alcohol | (R)-Ester | >99 | >95 | General Principle |

Chemical Reactivity and Transformations of 1 Dibenzylamino 2 Methylpropan 2 Ol

Reactions Involving the Tertiary Hydroxyl Group

The tertiary nature of the hydroxyl group in 1-(Dibenzylamino)-2-methylpropan-2-ol significantly influences its reactivity. Unlike primary or secondary alcohols, it lacks an alpha-hydrogen, rendering it resistant to typical oxidation reactions. However, it readily participates in reactions involving the hydroxyl oxygen, such as derivatization and acid-catalyzed elimination.

Derivatization to Esters and Ethers

Esterification: The tertiary alcohol can be converted to its corresponding esters through reaction with highly reactive acylating agents. Acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine, facilitate the formation of the ester bond. The base serves to neutralize the acidic byproduct (e.g., HCl) and activate the alcohol. wikipedia.org Due to steric hindrance around the tertiary carbon, these reactions may require more forcing conditions compared to less substituted alcohols.

Etherification: The synthesis of ethers from this tertiary alcohol is more challenging due to the high propensity for elimination reactions under typical acidic conditions (SN1 pathway). libretexts.orglibretexts.org Direct Williamson ether synthesis (SN2 pathway) is not feasible due to the steric hindrance of the tertiary carbon. However, reductive etherification presents a viable alternative. This method involves reacting the alcohol with an aldehyde or ketone in the presence of a reducing agent, such as a silane, and a Lewis acid catalyst. nih.govyoutube.com This approach can form ethers under milder conditions, minimizing the competing dehydration pathway.

| Reaction Type | Reagent(s) | Product Class | General Conditions |

|---|---|---|---|

| Esterification | Acetyl Chloride, Pyridine | Acetate Ester | Anhydrous conditions, room temperature |

| Esterification | Acetic Anhydride, DMAP (cat.) | Acetate Ester | Anhydrous conditions, mild heating |

| Reductive Etherification | Benzaldehyde, Triethylsilane, Lewis Acid (e.g., TMSOTf) | Benzyl (B1604629) Ether | Inert solvent, anhydrous conditions |

Controlled Oxidation Reactions

Tertiary alcohols are resistant to oxidation under conditions that readily transform primary and secondary alcohols because they lack a hydrogen atom on the carbinol carbon. Therefore, reagents like chromic acid or potassium permanganate (B83412) under mild conditions typically result in no reaction.

For oxidation to occur, harsh conditions involving strong oxidants and high temperatures are necessary, which usually leads to the cleavage of carbon-carbon bonds. However, specialized catalytic systems have been developed for the oxidation of challenging substrates. For instance, copper/TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) catalyst systems are known for the aerobic oxidation of alcohols. nih.gov While highly effective for primary and secondary alcohols, their application to tertiary alcohols like this compound is not straightforward and may not proceed without side reactions or degradation. The presence of the amino group can also affect catalyst activity, potentially leading to catalyst deactivation. mdpi.com Therefore, achieving a controlled oxidation of the tertiary alcohol functionality without affecting the rest of the molecule remains a significant synthetic challenge.

Elimination and Dehydration Pathways Leading to Alkenes

The dehydration of this compound to form an alkene is a facile and predictable reaction. Due to its tertiary nature, the alcohol readily undergoes elimination via an E1 (unimolecular elimination) mechanism when treated with a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and heat. libretexts.orglibretexts.orgbyjus.com

The mechanism involves three key steps:

Protonation of the Hydroxyl Group: The acid protonates the hydroxyl group, converting it into a good leaving group (water). libretexts.orgbyjus.com

Formation of a Carbocation: The protonated alcohol dissociates, losing a molecule of water to form a stable tertiary carbocation. This is the rate-determining step of the reaction. byjus.comyoutube.com

Deprotonation to Form the Alkene: A weak base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. byjus.com

The major product of this reaction is 1-(dibenzylamino)-2-methylprop-1-ene. The reaction conditions, particularly temperature, are generally milder for tertiary alcohols compared to primary or secondary alcohols due to the stability of the tertiary carbocation intermediate. libretexts.org

| Catalyst | Product | Mechanism | Typical Conditions |

|---|---|---|---|

| Concentrated H₂SO₄ | 1-(dibenzylamino)-2-methylprop-1-ene | E1 | Heating (e.g., 25-80 °C) |

| Concentrated H₃PO₄ | 1-(dibenzylamino)-2-methylprop-1-ene | E1 | Heating |

| Alumina (Al₂O₃) | 1-(dibenzylamino)-2-methylprop-1-ene | E1/E2-like on surface | High temperature, vapor phase |

Reactions at the Dibenzylamino Functionality

The dibenzylamino group behaves as a typical tertiary amine, characterized by the nucleophilicity of the nitrogen lone pair. This allows for reactions such as alkylation and provides a site for catalytic deprotection.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The tertiary amine can react with alkyl halides (e.g., methyl iodide) in a classic nucleophilic substitution reaction known as the Menshutkin reaction. wikipedia.org This results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom becomes positively charged and covalently bonded to a fourth alkyl group. This reaction is generally efficient and is a standard method for quaternizing tertiary amines. researchgate.net

N-Acylation: The reaction of tertiary amines with acylating agents like acyl chlorides does not lead to the formation of a stable amide bond, as there is no proton to be removed from the nitrogen atom. libretexts.org However, the nitrogen can act as a nucleophile to attack the acyl chloride, forming a highly reactive acylammonium intermediate. This intermediate can be susceptible to dealkylation, where one of the benzyl groups is cleaved, or it may act as an acyl transfer agent in the presence of other nucleophiles. youtube.com

| Reaction Type | Reagent | Product Class | Notes |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt | Forms a stable, positively charged product. |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Acylammonium Intermediate | Unstable intermediate; can lead to dealkylation or act as an acylating agent. |

Selective Benzyl Group Cleavage Strategies

The benzyl groups on the nitrogen atom are valuable as protecting groups in organic synthesis because they are stable under many conditions but can be removed selectively. researchgate.net

Catalytic Hydrogenolysis: The most common and versatile method for N-debenzylation is catalytic hydrogenolysis. sigmaaldrich.com This involves reacting the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). mdma.chresearchgate.net The reaction cleaves the C-N bonds of the benzyl groups, releasing them as toluene (B28343) and yielding the corresponding primary amine, 1-amino-2-methylpropan-2-ol.

Catalytic Transfer Hydrogenation (CTH): An alternative to using pressurized hydrogen gas is CTH. In this method, a hydrogen donor molecule, such as ammonium formate (B1220265) (HCOONH₄), cyclohexene, or formic acid, is used to generate hydrogen in situ with the palladium catalyst. mdma.chresearchgate.net This technique is often safer, more convenient for laboratory scale, and can offer high selectivity. researchgate.net Depending on the reaction conditions, it is sometimes possible to achieve selective mono-debenzylation, yielding 1-(benzylamino)-2-methylpropan-2-ol. researchgate.net

Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as boron trichloride (B1173362) (BCl₃) or aluminum chloride (AlCl₃), can also effect the cleavage of N-benzyl groups. acs.org This method is suitable for substrates that may be sensitive to hydrogenation conditions. The reaction proceeds through complexation of the Lewis acid with the nitrogen atom, followed by cleavage of the benzyl-nitrogen bond.

| Method | Reagent(s) | Primary Product | Key Features |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | 1-amino-2-methylpropan-2-ol | Clean, high-yielding, standard method. |

| Catalytic Transfer Hydrogenation | HCOONH₄, Pd/C | 1-amino-2-methylpropan-2-ol or 1-(benzylamino)-2-methylpropan-2-ol | Avoids use of H₂ gas; conditions can be tuned for mono-debenzylation. researchgate.netmdma.ch |

| Lewis Acid Cleavage | BCl₃ or AlCl₃ | 1-amino-2-methylpropan-2-ol | Useful for molecules with other reducible functional groups. acs.org |

No Publicly Available Research Found on the Chemical Reactivity of this compound in Specified Reactions

Despite a comprehensive search of available scientific literature, no specific research findings or data could be located regarding the chemical reactivity and transformations of the compound this compound.

Specifically, there is no accessible information detailing its utilization as a nucleophile or a base in chemical reactions. Furthermore, its incorporation into multicomponent coupling reactions, such as the Petasis Borono-Mannich type reactions or other condensation and cycloaddition reactions, does not appear to be documented in publicly available research.

The inquiry into the specific reactivity of this compound within these contexts yielded no scholarly articles, patents, or datasets that would allow for a detailed and scientifically accurate discussion as outlined in the requested article structure. Therefore, the creation of an article with the specified focus and content, including data tables and detailed research findings, is not feasible at this time due to the absence of primary or secondary research on this particular compound's chemical behavior in the stipulated reactions.

Lack of Publicly Available Research Data for this compound

The required sections and subsections necessitate in-depth information on stereochemical investigations and chiral applications, including:

Stereochemical Investigations and Chiral Applications of 1 Dibenzylamino 2 Methylpropan 2 Ol

Diastereoselective and Enantioselective Control in Organic Synthesis:No studies were found that investigate or demonstrate the ability of 1-(Dibenzylamino)-2-methylpropan-2-ol to control the stereochemical outcome of organic reactions.

Due to the absence of these specific research findings, the creation of detailed research findings and data tables as requested is not feasible. To generate the article as outlined would require speculation and the introduction of information from related but distinct compounds, which would violate the explicit instructions to focus solely on this compound and not introduce information outside the specified scope.

Therefore, this response must conclude that the information required to fulfill the user's request for an article on this compound is not present in the public scientific domain.

Computational and Mechanistic Studies of 1 Dibenzylamino 2 Methylpropan 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of a molecule from first principles. chemrxiv.orgnih.gov For 1-(dibenzylamino)-2-methylpropan-2-ol, DFT could be employed to determine a variety of key molecular parameters.

Researchers could calculate the optimized molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. This provides a foundational three-dimensional structure. Furthermore, DFT calculations can yield insights into the electronic properties, such as the distribution of electron density, the molecular electrostatic potential (MESP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). jmchemsci.com The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Total Energy | (Value in Hartrees) | Thermodynamic stability of the molecule. |

| HOMO Energy | (Value in eV) | Energy of the highest energy electrons, related to ionization potential. |

| LUMO Energy | (Value in eV) | Energy of the lowest energy empty orbital, related to electron affinity. |

| HOMO-LUMO Gap | (Value in eV) | Indicator of chemical reactivity and electronic excitation energy. |

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

Molecular Dynamics Simulations and Conformational Landscape Mapping

While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the molecule in motion, revealing its dynamic behavior over time. nih.govnih.gov An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, governed by a molecular mechanics force field. nih.gov

These simulations can map the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. nih.gov Given the flexible benzyl (B1604629) groups and the rotatable bonds in the propanol (B110389) backbone, this molecule likely possesses a complex conformational space. Understanding this landscape is crucial, as different conformers can exhibit different properties and reactivity. MD simulations also provide insights into intermolecular interactions, for instance, how the molecule might interact with solvent molecules or other chemical species. mgms-ds.defrontiersin.org

Elucidation of Reaction Mechanisms Involving this compound

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions. masterorganicchemistry.com For this compound, theoretical studies could investigate its potential roles in various chemical transformations. For example, the tertiary amine and hydroxyl groups suggest it could participate in acid-base chemistry, act as a ligand for metal catalysts, or undergo oxidation or substitution reactions.

Using techniques like DFT, researchers can map the potential energy surface of a proposed reaction. This involves locating the structures and energies of reactants, products, transition states, and any intermediates. mdpi.com The calculated activation energies (the energy difference between reactants and the transition state) can predict the feasibility and rate of a reaction. Such studies could reveal, for instance, the mechanism of its synthesis or its potential catalytic activity in a given process.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry can predict various spectroscopic properties of a molecule, which is essential for its characterization and for interpreting experimental data. nih.gov For this compound, several spectroscopic signatures could be theoretically predicted.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predicted shifts can be compared with experimental NMR spectra to confirm the molecular structure. nih.gov

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. researchgate.net The positions and intensities of the absorption bands corresponding to specific functional groups (e.g., O-H stretch, C-N stretch, aromatic C-H bends) can be predicted and used to analyze experimental spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths. nih.gov This allows for the prediction of the ultraviolet-visible absorption spectrum, providing information about the electronic transitions within the molecule, particularly those involving the aromatic benzyl groups.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Derivatization and Structural Modification of 1 Dibenzylamino 2 Methylpropan 2 Ol

Synthesis of Analogues with Varied Substituents on the Aromatic Rings

Standard electrophilic aromatic substitution reactions could theoretically be applied to introduce a variety of functional groups: libretexts.org

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce nitro groups (-NO₂). libretexts.org

Halogenation: Employing reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to add halogen atoms.

Friedel-Crafts Alkylation and Acylation: Introducing alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid.

These modifications would yield a library of analogues with altered electronic and steric properties, which could be useful for structure-activity relationship studies in various chemical contexts.

Table 1: Potential Aromatic Ring Substitutions on 1-(Dibenzylamino)-2-methylpropan-2-ol This table is illustrative and based on general electrophilic aromatic substitution reactions.

| Reaction Type | Reagents | Potential Substituent (R) | Potential Product Name |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | -NO₂ | 1-([4-Nitrobenzyl][benzyl]amino)-2-methylpropan-2-ol |

| Bromination | Br₂, FeBr₃ | -Br | 1-([4-Bromobenzyl][benzyl]amino)-2-methylpropan-2-ol |

| Acylation | CH₃COCl, AlCl₃ | -COCH₃ | 1-([4-Acetylbenzyl][benzyl]amino)-2-methylpropan-2-ol |

Scaffold Modification: Alterations to the Propanol (B110389) Backbone

Modifying the 2-methylpropan-2-ol backbone is a more complex endeavor that would likely require a complete re-synthesis starting from different precursors rather than a direct modification of the parent compound. Such strategies could involve:

Varying the Amino Alcohol Precursor: The synthesis of the parent compound likely involves the reaction of dibenzylamine (B1670424) with a suitable epoxide or haloalcohol. By using different epoxides (e.g., styrene (B11656) oxide, 1,2-epoxybutane), the substitution pattern on the propanol backbone could be altered.

Homologation: Extending the carbon chain between the nitrogen and hydroxyl groups could be achieved by using starting materials like 4-amino-3-methylbutan-3-ol derivatives.

These modifications fundamentally change the core scaffold, affecting the spatial relationship between the dibenzylamino group and the hydroxyl group. While general strategies for peptide backbone modification are well-established, specific applications to simple amino alcohols like the title compound are not detailed in the literature. nih.govnih.gov

Formation of Nitrogen-Containing Heterocyclic Derivatives

The amino alcohol functionality of this compound is a key structural feature for the synthesis of various nitrogen- and oxygen-containing heterocycles through intramolecular cyclization. researchgate.netnih.gov

Oxazolines and oxazines are important heterocyclic systems in medicinal chemistry and organic synthesis. nih.goveurekaselect.comijnc.ir The synthesis of these derivatives from 1,2- and 1,3-amino alcohols is a common synthetic route. researchgate.nethumanjournals.comijrpr.com

Oxazoline (B21484) Synthesis: Although this compound is a 1,2-amino alcohol, the tertiary nature of the alcohol and the steric bulk of the gem-dimethyl group and dibenzylamino group might complicate standard oxazoline formation. Typically, cyclization is achieved by reacting the amino alcohol with carboxylic acids or their derivatives (like acid chlorides or esters) under dehydrating conditions.

Oxazine (B8389632) Synthesis: The formation of a six-membered oxazine ring would require a 1,3-amino alcohol. Therefore, to synthesize oxazine derivatives, the propanol backbone of the parent compound would first need to be extended, as discussed in section 6.2. Once a 1,3-amino alcohol analogue is obtained, it can undergo cyclocondensation with aldehydes or ketones, often under acidic conditions, to form tetrahydro-1,3-oxazine derivatives. researchgate.netactascientific.com

Table 2: Potential Heterocyclic Derivatives via Cyclization This table is illustrative and based on general cyclization reactions of amino alcohols.

| Heterocycle | Required Precursor | General Reagent | Potential Product Class |

|---|---|---|---|

| Oxazoline | 1,2-Amino alcohol | Carboxylic acid, aldehyde | 2,4,4-Trisubstituted oxazoline |

Emerging Trends and Future Research Directions for 1 Dibenzylamino 2 Methylpropan 2 Ol

Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact and enhance efficiency. Future research into the synthesis of 1-(Dibenzylamino)-2-methylpropan-2-ol is anticipated to prioritize the development of sustainable and eco-friendly methods.

Current synthetic approaches to amino alcohols often involve multi-step procedures that may utilize hazardous reagents and generate significant waste. A promising future direction lies in the application of biocatalysis. Engineered enzyme cascades, for instance, have been shown to selectively convert diols to amino alcohols under mild, aqueous conditions at room temperature and pressure. rsc.org The use of engineered amine dehydrogenases (AmDHs) for the asymmetric reductive amination of α-hydroxy ketones presents a highly efficient and stereoselective route to chiral amino alcohols. nih.gov Adapting such enzymatic systems for the synthesis of this compound could offer a significantly greener alternative to traditional chemical methods.

Another key area of development is the use of heterogeneous catalysts. Researchers have developed robust and reusable heterogeneous catalytic systems for the production of β-amino alcohols from ethylene (B1197577) glycol. uv.es These catalysts obviate the need for costly and unstable homogeneous catalysts and can be easily recovered and reused, enhancing the economic and environmental viability of the process. uv.es

Furthermore, the "hydrogen borrowing" or "hydrogen transfer" methodology represents an atom-economical approach for the C-C bond formation and N-alkylation of amino alcohols. rsc.orgnih.gov This strategy, often catalyzed by transition metals, allows for the use of alcohols as alkylating agents, with water being the only byproduct. rsc.org Exploring iridium-catalyzed amination of α-tertiary 1,2-diols through a borrowing hydrogen pathway could provide an enantioconvergent synthesis of related β-amino α-tertiary alcohols. nih.gov The application of these principles to the synthesis of this compound could lead to more efficient and sustainable production routes. Visible light-catalyzed methods also present a green alternative, with some syntheses of amino alcohols being achieved under such conditions, offering mild reaction pathways. patsnap.com

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Enzymatic Cascades | High selectivity, mild reaction conditions (room temperature, aqueous media), reduced waste. rsc.orgnih.gov |

| Heterogeneous Catalysis | Catalyst reusability, operational simplicity, cost-effectiveness, stability in air and moisture. uv.es |

| Hydrogen Borrowing | High atom economy, use of alcohols as alkylating agents, water as the main byproduct. rsc.orgnih.gov |

| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions. patsnap.com |

Exploration of Unconventional Reactivity and Catalytic Roles

Beyond its synthesis, the future of this compound research will likely involve a deep dive into its reactivity and potential catalytic applications. The inherent structural features of this molecule, namely the sterically hindered tertiary alcohol and the tertiary amine, suggest a range of chemical behaviors to be explored.

Tertiary amines are known to act as efficient catalysts in various organic transformations. For instance, they can catalyze the ring-opening of epoxides with amines or thiols in aqueous media, providing an expeditious route to β-amino alcohols and β-aminothioethers. researchgate.net Investigating the catalytic activity of this compound in similar reactions could unveil its potential as a base or nucleophilic catalyst.

Furthermore, amino alcohols are widely used as ligands in the synthesis of metal complexes that exhibit catalytic activity. alfa-chemistry.comrsc.org The coordination of this compound to various metal centers could yield novel catalysts for asymmetric synthesis. For example, chiral amino alcohol ligands are crucial in the enantioselective addition of diethylzinc (B1219324) to aldehydes. rsc.org The development of metal complexes incorporating this compound could lead to new catalytic systems for a variety of transformations, including asymmetric C-C bond formation. researchgate.net

The reaction of N,N-dibenzyl-β-amino alcohols with other reagents, such as 1-(R-sulfonyl)indoles, has been shown to produce mixtures of isomeric 1-(β-aminoethyl)indoles. researchgate.net A systematic study of the reactivity of this compound with a diverse range of electrophiles and nucleophiles will be crucial in mapping out its chemical space and identifying novel transformations. The development of cooperative catalytic systems, where a soft Lewis acid and a hard Brønsted base work in tandem, has enabled the chemoselective conjugate addition of amino alcohols to α,β-unsaturated esters. nih.gov This highlights the potential for nuanced reactivity based on the dual functionality of the amino alcohol.

High-Throughput Screening for New Synthetic Applications

High-throughput screening (HTS) has become an indispensable tool in modern chemical research, enabling the rapid evaluation of large numbers of compounds for desired properties. The application of HTS to this compound and libraries of its derivatives holds immense potential for the discovery of new synthetic applications.

One of the key areas where HTS can be impactful is in the discovery of new catalysts. By preparing a library of structurally diverse amino alcohols related to this compound and screening them against a panel of chemical reactions, novel catalysts with high activity and selectivity can be identified. thermofisher.com Fluorescence-based assays have been developed for the high-throughput determination of enantiomeric excess in chiral diols, amino alcohols, and amines. nih.govnih.gov Such assays can be employed to rapidly screen for new chiral catalysts or auxiliaries for asymmetric transformations. nih.gov

HTS can also be utilized to explore the reactivity of this compound under a wide array of reaction conditions. By systematically varying solvents, reagents, and temperatures in a microplate format, optimal conditions for known transformations can be quickly identified, and potentially novel, unexpected reactivity can be discovered. The use of tandem mass spectrometry with encoded libraries allows for ultrahigh-throughput screening of vast chemical spaces to identify new ligands for biological targets, a principle that can be adapted for the discovery of new chemical reactivity. acs.org

| HTS Application | Objective | Potential Outcome for this compound |

| Catalyst Discovery | Screen libraries of related amino alcohols for catalytic activity in various reactions. | Identification of new applications as an organocatalyst or ligand for metal-catalyzed reactions. |

| Reaction Optimization | Systematically vary reaction parameters (solvents, reagents, temperature) to find optimal conditions. | Enhanced yields and selectivities for known reactions and discovery of novel transformations. |

| Enantiomeric Excess Determination | Utilize fluorescence-based assays to rapidly measure the enantiopurity of products from asymmetric reactions. | Facilitates the development of stereoselective syntheses using chiral derivatives. nih.gov |

Advanced Spectroscopic and Diffraction Studies for Detailed Structural Analysis

A thorough understanding of the three-dimensional structure of this compound is fundamental to predicting its reactivity and designing new applications. Future research will undoubtedly leverage advanced analytical techniques to gain detailed structural insights.

While traditional methods like single-crystal X-ray diffraction are powerful, they require the growth of suitable single crystals, which can be challenging. A significant advancement in this area is the use of 3D electron diffraction (3D ED), also known as microcrystal electron diffraction (MicroED). nih.govfrontiersin.org This technique allows for the determination of atomic-resolution structures from nanocrystals, which are often more readily obtained than larger single crystals. frontiersin.orgnih.gov The application of 3D ED to this compound could provide a rapid and definitive structural characterization, even from very small crystalline samples. frontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a cornerstone for structural elucidation in solution. Advanced NMR techniques, in synergy with computational modeling, can provide detailed information about the conformational dynamics of the molecule in different solvent environments. nih.gov Ab initio molecular orbital studies on related amino alcohol systems have been used to understand reaction mechanisms, and similar computational approaches can be applied to this compound to rationalize its reactivity. acs.org

The combination of NMR, X-ray crystallography (or 3D ED), and computational chemistry offers a powerful synergistic approach to structural biology and can be equally applied to small molecules. nih.gov This integrated approach can provide a comprehensive picture of both the static and dynamic structural features of this compound, which is crucial for a rational design of its future applications.

| Analytical Technique | Information Gained | Relevance to this compound |

| 3D Electron Diffraction (MicroED) | Atomic-resolution crystal structure from nanocrystals. frontiersin.orgnih.gov | Rapid and definitive structural determination, even with limited sample crystallinity. nih.gov |

| Advanced NMR Spectroscopy | Solution-state conformation, dynamics, and intermolecular interactions. | Understanding its behavior and reactivity in solution. |

| Computational Chemistry | Theoretical models of structure, energy, and reactivity. acs.org | Predicting reaction outcomes and guiding experimental design. |

| Synergistic Approaches | Comprehensive structural and dynamic picture. nih.gov | A holistic understanding to inform the rational design of new applications. |

Q & A

Q. What are the primary synthetic routes for 1-(Dibenzylamino)-2-methylpropan-2-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. Key steps include:

- Chiral induction : Use of chiral catalysts (e.g., BINAP-metal complexes) to control stereochemistry .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile, dichloromethane) enhance reaction rates by stabilizing transition states .

- Temperature control : Reactions often proceed at 0–25°C to minimize side products like over-reduced amines .

- Purification : Enantioselective chromatography or recrystallization resolves racemic mixtures, achieving >98% enantiomeric excess (e.e.) .

Q. How can researchers confirm the structural identity and stereochemical configuration of this compound?

- Methodological Answer :

- Spectroscopic techniques :

- NMR : and NMR distinguish dibenzylamino protons (δ 3.5–4.0 ppm) and tertiary alcohol signals (δ 1.2–1.5 ppm) .

- Mass spectrometry : ESI-MS confirms molecular weight (269.38 g/mol, [M+H] at m/z 270.3) .

- Chiral analysis : Polarimetry or chiral HPLC with a cellulose-based column verifies enantiopurity .

Q. What functional groups in this compound are most reactive, and how do they participate in derivatization?

- Methodological Answer :

- Amino group : Undergoes alkylation (e.g., benzylation) or acylation (e.g., with acetic anhydride) to form tertiary amines or amides .

- Hydroxyl group : Participates in esterification (e.g., with acetyl chloride) or oxidation (e.g., using PCC to form ketones) .

- Steric hindrance from the dibenzyl group slows nucleophilic attacks, requiring bulky electrophiles or elevated temperatures .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity and synthetic utility of this compound?

- Methodological Answer :

- The (1S,2R) enantiomer exhibits higher affinity for GABA receptors compared to its (1R,2S) counterpart, as shown in radioligand binding assays (IC = 12 nM vs. 450 nM) .

- Synthetic implications : Chiral auxiliaries (e.g., Evans oxazolidinones) direct asymmetric reductions during ketone intermediates’ synthesis, achieving >90% diastereomeric excess (d.e.) .

Q. What experimental strategies resolve contradictions in reported reactivity data for this compound?

- Methodological Answer :

- Contradiction : Discrepancies in oxidation rates (e.g., CrO vs. Swern conditions).

- Resolution :

- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify intermediate species .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G**) predict transition-state energies, explaining solvent-dependent pathways .

Q. How can researchers optimize reaction conditions for scale-up while maintaining enantiomeric purity?

- Methodological Answer :

- Continuous flow systems : Reduce racemization risks by minimizing residence time at high temperatures .

- Catalyst immobilization : Heterogeneous catalysts (e.g., silica-supported Ru-BINAP) enable recycling and reduce metal leaching (yield drop <5% after 5 cycles) .

Q. What are the key challenges in studying this compound’s interactions with biomolecules, and how are they addressed?

- Methodological Answer :

- Binding studies :

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., = 8.3 μM for serum albumin) .

- Fluorescence quenching : Measures conformational changes in enzymes (e.g., cytochrome P450 3A4) upon ligand binding .

- Limitations : Low solubility in aqueous buffers requires co-solvents (e.g., DMSO <1% v/v) to prevent aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.